molecular formula C17H15N3O3S B2682932 2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclopentyl)-1,3-thiazole-5-carboxamide CAS No. 1423556-72-2

2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclopentyl)-1,3-thiazole-5-carboxamide

Cat. No. B2682932
CAS RN: 1423556-72-2
M. Wt: 341.39
InChI Key: BCQYKNDELHJAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclopentyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to by its chemical name, BCTC, and is a potent antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).

Mechanism of Action

BCTC works by blocking the 2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclopentyl)-1,3-thiazole-5-carboxamide channel, which is responsible for detecting and transmitting pain signals in the body. By blocking this channel, BCTC can effectively reduce pain and inflammation in various conditions.
Biochemical and Physiological Effects
BCTC has been shown to have a number of biochemical and physiological effects, including the reduction of pain and inflammation, as well as the potential to reduce the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCTC in lab experiments is its potent and specific activity against the 2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclopentyl)-1,3-thiazole-5-carboxamide channel, which makes it an ideal tool for studying the role of this channel in various physiological processes. However, one limitation is that BCTC can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving BCTC. One area of interest is in the development of new and improved 2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclopentyl)-1,3-thiazole-5-carboxamide antagonists, which could have even greater efficacy and fewer side effects than BCTC. Additionally, further research is needed to fully understand the potential therapeutic applications of BCTC in various diseases and conditions, including pain management, cancer treatment, and more.

Synthesis Methods

The synthesis of BCTC involves a series of chemical reactions that are conducted in a laboratory setting. The process typically involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)ethanamine with N-(1-cyanocyclopentyl)thiocarbamide, followed by a series of purification steps to obtain the final product.

Scientific Research Applications

BCTC has been extensively studied for its potential therapeutic applications in the treatment of various diseases and conditions. One of the most promising areas of research is in the area of pain management, as BCTC has been shown to effectively block the 2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclopentyl)-1,3-thiazole-5-carboxamide channel, which is involved in the transmission of pain signals.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1-cyanocyclopentyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c18-9-17(5-1-2-6-17)20-15(21)14-8-19-16(24-14)11-3-4-12-13(7-11)23-10-22-12/h3-4,7-8H,1-2,5-6,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQYKNDELHJAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CN=C(S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxaindan-5-yl)-n-(1-cyanocyclopentyl)-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.